N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE
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Overview
Description
N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a furan ring attached to a phenyl group, which is further substituted with a propan-2-yl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. Starting materials such as ortho-aminophenol and heptafluoro-2-iodopropane are commonly used . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the phenyl or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Biology: It has been investigated for its interactions with biological macromolecules, potentially serving as a probe for studying biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: Its chemical stability and reactivity make it useful in industrial processes, such as the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE include other carboxamide derivatives and compounds containing furan or phenyl groups. Examples include:
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPZWMCUKGINST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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